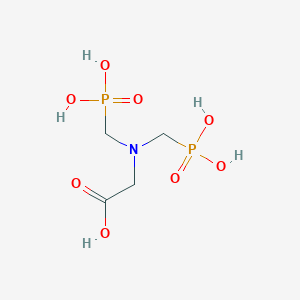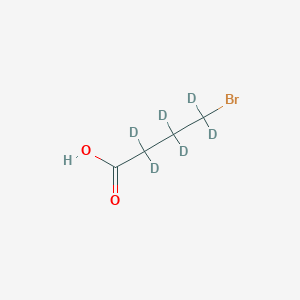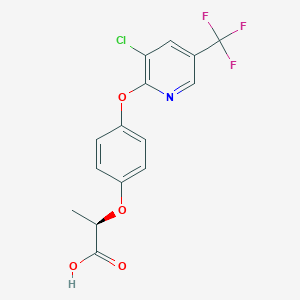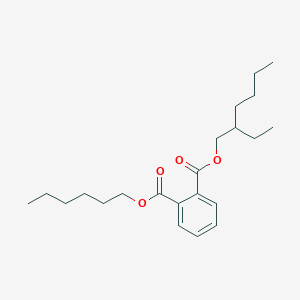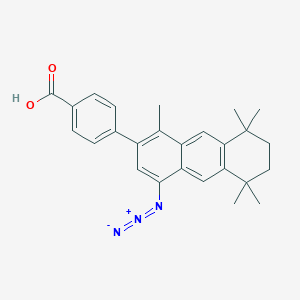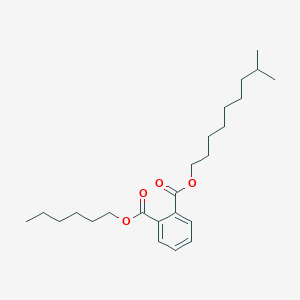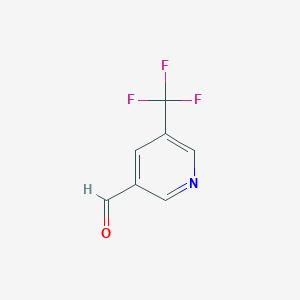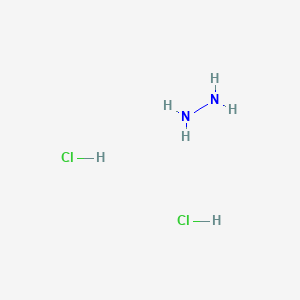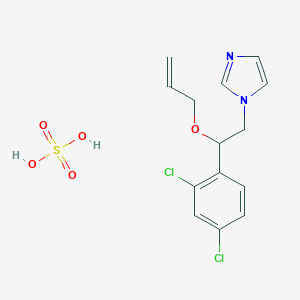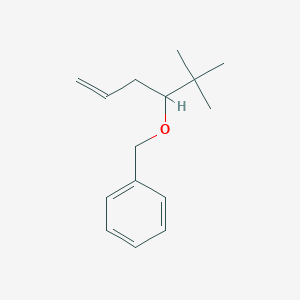![molecular formula C8H11NO B166262 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone CAS No. 128960-02-1](/img/structure/B166262.png)
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone, also known as EVP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising tool for studying different biological processes.
Mécanisme D'action
The mechanism of action of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone involves its interaction with FAAH. This enzyme is responsible for breaking down endocannabinoids, which are molecules that bind to cannabinoid receptors in the body. By inhibiting FAAH, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can increase the levels of endocannabinoids, which can activate cannabinoid receptors and lead to various effects such as pain relief and decreased anxiety.
Effets Biochimiques Et Physiologiques
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to have various biochemical and physiological effects. One of the main effects of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone is its inhibition of FAAH, which can lead to increased levels of endocannabinoids in the body. This can result in various effects such as pain relief, decreased anxiety, and improved mood. Additionally, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to have anti-inflammatory properties, which make it a promising tool for studying inflammatory processes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone in lab experiments is its specificity for FAAH. This allows researchers to selectively inhibit FAAH without affecting other enzymes or processes in the body. Additionally, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to be stable and easy to handle, which makes it a convenient tool for different types of experiments. However, one of the limitations of using 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone is its potential toxicity at high concentrations. This requires careful dosing and monitoring of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone in experiments.
Orientations Futures
There are various future directions for the use of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone in scientific research. One potential direction is the study of the role of the endocannabinoid system in different physiological processes such as pain, mood, and appetite regulation. Additionally, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can be used to study the effects of endocannabinoids on different types of cells and tissues in the body. Finally, the development of new compounds based on 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can lead to the discovery of new drugs for various diseases and conditions.
Méthodes De Synthèse
The synthesis of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone involves the reaction of ethynylmagnesium bromide with pyrrolidinone in the presence of a copper catalyst. This reaction leads to the formation of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone, which can be purified using different methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been studied for its potential use in different scientific research fields. One of the main applications of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone is in the study of the endocannabinoid system. This system is involved in various physiological processes such as pain, mood, and appetite regulation. 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can increase the levels of endocannabinoids in the body, which can lead to various effects such as pain relief and decreased anxiety.
Propriétés
Numéro CAS |
128960-02-1 |
|---|---|
Nom du produit |
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-[(2S)-2-ethynylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H11NO/c1-3-8-5-4-6-9(8)7(2)10/h1,8H,4-6H2,2H3/t8-/m1/s1 |
Clé InChI |
ZAFKSHSFIZAUGY-MRVPVSSYSA-N |
SMILES isomérique |
CC(=O)N1CCC[C@H]1C#C |
SMILES |
CC(=O)N1CCCC1C#C |
SMILES canonique |
CC(=O)N1CCCC1C#C |
Synonymes |
Pyrrolidine, 1-acetyl-2-ethynyl-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



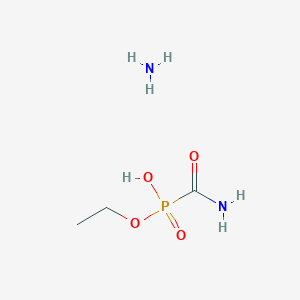
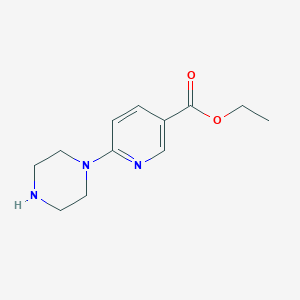
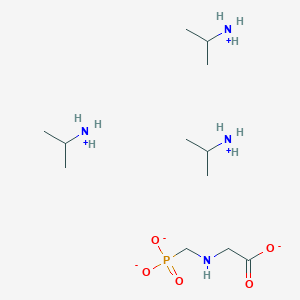
![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)
